1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine
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Overview
Description
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C6H9N3, features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine can be achieved through several methods:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Cycloaddition Reactions: A [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
One-Pot Condensations: This method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo substitution reactions, such as N-arylation, using aryl halides in the presence of copper powder.
Common reagents and conditions used in these reactions include hydrazine, bromine, DMSO, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can influence the biological activities of the compound, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Similar structure but with different substitution patterns.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a different side chain.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-8-7-4-5-10(9-7)6-2-3-6/h4-6H,2-3H2,1H3,(H,8,9) |
InChI Key |
XBDFKRVMTYNEGA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN(C=C1)C2CC2 |
Origin of Product |
United States |
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